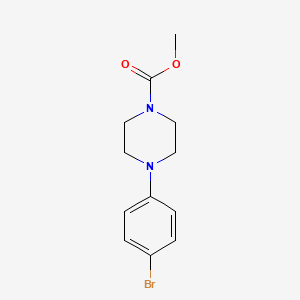

Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-12(16)15-8-6-14(7-9-15)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOUHUJVGDNKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681468 | |

| Record name | Methyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841295-69-0 | |

| Record name | Methyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Abstract

This compound is a valuable substituted piperazine derivative widely employed as a key building block in medicinal chemistry and drug development. The N-aryl piperazine scaffold is a prevalent moiety in a multitude of biologically active molecules, targeting conditions from neurological disorders to oncology.[1][2] This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, emphasizing the strategic rationale behind procedural choices, detailed experimental protocols, and robust analytical characterization. The described synthesis follows a reliable two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination to form the core N-aryl piperazine intermediate, followed by functionalization of the second piperazine nitrogen with a methyl carbamate group.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is logically approached by disconnecting the two C-N bonds at the piperazine core. The most challenging bond to form is the aryl C-N bond, which is efficiently constructed using modern cross-coupling chemistry. The carbamate C-N bond is then readily formed via standard acylation chemistry.

This retrosynthetic logic leads to a convergent two-step synthesis:

-

Formation of the Key Intermediate, 1-(4-bromophenyl)piperazine: This step involves the arylation of a piperazine synthon. To ensure mono-arylation and prevent undesired side reactions, piperazine is temporarily protected on one nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its facile removal under acidic conditions. The C-N bond is forged via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][3]

-

Carboxymethylation of the Intermediate: Following the removal of the Boc protecting group, the free secondary amine of 1-(4-bromophenyl)piperazine is acylated using methyl chloroformate to yield the final product.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Experimental Protocols

Part 1: Synthesis of 1-Boc-4-(4-bromophenyl)piperazine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the cornerstone of this synthesis, offering high efficiency and functional group tolerance for C-N bond formation.[3] The success of this reaction is highly dependent on the precise combination of a palladium catalyst, a sterically hindered phosphine ligand, a suitable base, and an anhydrous solvent.

Reaction Scheme: N-Boc-piperazine + 1,4-Dibromobenzene → (in the presence of Pd catalyst, ligand, base) → 1-Boc-4-(4-bromophenyl)piperazine

Experimental Protocol:

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 1,4-dibromobenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos or SPhos, 4 mol%) in a small amount of the reaction solvent.

-

Reaction Assembly: Seal the Schlenk tube with a rubber septum, and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous toluene or dioxane via syringe to the Schlenk tube, followed by the catalyst solution.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-Boc-4-(4-bromophenyl)piperazine as a pure solid.

-

Caption: Experimental workflow for Buchwald-Hartwig amination.

Part 2: Deprotection of 1-Boc-4-(4-bromophenyl)piperazine

The Boc group is efficiently cleaved under acidic conditions to yield the free secondary amine, 1-(4-bromophenyl)piperazine, typically as a hydrochloride salt.

Experimental Protocol:

-

Dissolve 1-Boc-4-(4-bromophenyl)piperazine (1.0 equiv) in a suitable solvent such as methanol or 1,4-dioxane.

-

Add an excess of a strong acid, such as hydrochloric acid (4M solution in dioxane or concentrated HCl), and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

-

Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting solid, 1-(4-bromophenyl)piperazine hydrochloride, can often be used directly in the next step or can be neutralized to the free base by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., saturated sodium bicarbonate solution).

Part 3: Synthesis of this compound

This final step involves the acylation of the secondary amine with methyl chloroformate to form the stable carbamate functional group.

Experimental Protocol:

-

Dissolve 1-(4-bromophenyl)piperazine (1.0 equiv) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equiv), in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the stirred solution in an ice bath to 0 °C.

-

Slowly add methyl chloroformate (1.1 equiv) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield this compound.

Characterization of Final Product

To confirm the identity and purity of the synthesized this compound (C₁₂H₁₅BrN₂O₂), the following analytical data should be acquired:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the bromophenyl ring (two doublets), the methyl protons of the carbamate (a singlet), and the eight piperazine protons (typically appearing as two or more multiplets).

-

¹³C NMR: Expect signals for the six unique carbons of the bromophenyl group, the four unique carbons of the piperazine ring, the methyl carbon, and the carbonyl carbon of the carbamate.

-

Mass Spectrometry (ESI-MS): The calculated mass for [M+H]⁺ is approximately 300.04 and 302.04, showing the characteristic isotopic pattern for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1720 cm⁻¹, corresponding to the C=O stretch of the carbamate group.

Quantitative Data Summary

The following table provides a representative summary of reagents for a laboratory-scale synthesis.

| Step | Reagent | MW ( g/mol ) | Equiv. | Moles (mmol) | Amount |

| 1 | 1,4-Dibromobenzene | 235.91 | 1.0 | 10 | 2.36 g |

| N-Boc-piperazine | 186.25 | 1.2 | 12 | 2.24 g | |

| Sodium tert-butoxide | 96.10 | 1.4 | 14 | 1.35 g | |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.2 | 183 mg | |

| Xantphos | 578.68 | 0.04 | 0.4 | 231 mg | |

| 2 | 1-Boc-4-(4-bromophenyl)piperazine | 341.25 | 1.0 | 10 | 3.41 g (theoretical) |

| 4M HCl in Dioxane | - | Excess | - | 20 mL | |

| 3 | 1-(4-bromophenyl)piperazine | 241.13 | 1.0 | 10 | 2.41 g (theoretical) |

| Triethylamine | 101.19 | 1.5 | 15 | 2.1 mL | |

| Methyl Chloroformate | 94.50 | 1.1 | 11 | 0.85 mL |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Methyl Chloroformate: This reagent is highly toxic, corrosive, and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvents: Anhydrous solvents are required for the Buchwald-Hartwig reaction. Ensure proper handling to avoid introducing moisture.

Conclusion

The synthesis of this compound is reliably achieved through a robust and efficient two-step sequence. The strategic use of a palladium-catalyzed Buchwald-Hartwig amination on a Boc-protected piperazine ensures high-yield formation of the key N-aryl intermediate. Subsequent deprotection and acylation with methyl chloroformate cleanly provide the target compound. The protocols described herein are well-established and scalable, providing researchers and drug development professionals with a dependable method for accessing this important chemical building block.

References

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin

- An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-ethylpiperazine - Benchchem.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI.

- 1-(4-Bromophenyl)piperazine synthesis - ChemicalBook.

- (PDF)

- Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif | Request PDF - ResearchG

- Methyl 4-(4-bromophenyl)

- 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines - Arkivoc.

- 1-Boc-4-(4-bromophenyl)piperazine - Chem-Impex.

- 841295-69-0|Methyl 4-(4-bromophenyl)

- CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google P

Sources

"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, and analytical characterization, offering field-proven insights into its handling and application.

Introduction and Strategic Importance

This compound (CAS No: 841295-69-0) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1] It belongs to the phenylpiperazine class of compounds, a scaffold that is a cornerstone in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas. The piperazine moiety is a prevalent structural motif in pharmaceuticals, often incorporated to improve pharmacokinetic properties such as solubility and bioavailability.[2][3]

This compound's strategic value lies in its dual reactivity. The methyl carbamate group at the N1 position of the piperazine ring acts as a protecting group and modulates the basicity of the nitrogen, while the 4-bromophenyl substituent at the N4 position provides a reactive handle for a wide array of cross-coupling reactions. This allows for the late-stage introduction of molecular diversity, a crucial strategy in modern drug discovery.[4]

Core Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting.

Chemical Structure

The structure combines a piperazine core with a methyl carbamate and a brominated aromatic ring.

Caption: Chemical structure of this compound.

Summary of Properties

The key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, methyl ester | [1] |

| CAS Number | 841295-69-0 | [1][5] |

| Molecular Formula | C₁₂H₁₅BrN₂O₂ | [1][6] |

| Molecular Weight | 299.16 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder (typical) | [7] |

| Boiling Point | 401.8 ± 40.0 °C (Predicted) | [5] |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [5] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the reaction of 1-(4-bromophenyl)piperazine with methyl chloroformate. This is a standard N-acylation reaction.

Rationale of Synthetic Design

The choice of reagents is based on efficiency and reliability. 1-(4-bromophenyl)piperazine serves as the nucleophilic amine. Methyl chloroformate is an excellent electrophile for introducing the methoxycarbonyl group. A weak base, such as triethylamine (TEA) or potassium carbonate, is required to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) or a similar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Step-by-Step Synthesis Workflow

Caption: General workflow for synthesis and purification.

Protocol:

-

Preparation: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per mmol of substrate), add triethylamine (TEA, 1.2 eq).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Reagent: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using an eluent system like ethyl acetate/hexane (e.g., 30:70 v/v).[2]

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

This self-validating protocol includes a monitoring step (TLC) and a robust purification method to ensure the high purity required for subsequent applications.

Spectroscopic Analysis and Structural Elucidation

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The following data are based on established principles and data from analogous structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.5 ppm). The protons ortho to the piperazine nitrogen will appear as one doublet, and the protons ortho to the bromine atom will appear as a second doublet, each integrating to 2H.

-

Piperazine Protons: The eight piperazine protons often appear as two distinct multiplets due to the electronic effect of the carbamate and the phenyl ring. Typically, the four protons adjacent to the N-carbamate (~3.6-3.8 ppm) are downfield compared to the four protons adjacent to the N-phenyl group (~3.1-3.3 ppm).

-

Methyl Protons: A sharp singlet integrating to 3H will be present around 3.7 ppm, corresponding to the methyl ester group.

-

-

¹³C NMR: The carbon spectrum provides a clear map of the carbon framework.

-

Carbonyl Carbon: A signal for the carbamate carbonyl (C=O) is expected in the range of 155-160 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (~115-150 ppm), including the ipso-carbon attached to the piperazine, the two distinct CH carbons, and the ipso-carbon attached to the bromine.

-

Piperazine Carbons: Two signals for the piperazine ring carbons are expected between 40 and 55 ppm.

-

Methyl Carbon: A signal for the methyl ester carbon will appear upfield, typically around 52-54 ppm.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups.[9]

-

C=O Stretch: A strong, sharp absorption band between 1690-1710 cm⁻¹ is the most prominent feature, characteristic of the carbamate carbonyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), while aliphatic C-H stretches from the piperazine and methyl groups appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[10]

-

C-N Stretch: C-N stretching vibrations for the aliphatic amine structure are typically found in the 1100-1250 cm⁻¹ region.

-

C-O Stretch: The C-O stretch of the ester group will show a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: Under Electrospray Ionization (ESI-MS), the compound will be observed as the protonated molecular ion [M+H]⁺.

-

Isotopic Pattern: A critical diagnostic feature is the presence of bromine. The analysis will show two major peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at two mass units higher ([M+2]+H)⁺ for the molecule containing the ⁸¹Br isotope.

-

Fragmentation: Common fragmentation pathways in piperazine analogues involve the cleavage of C-N bonds within the piperazine ring or between the ring and its substituents.[11]

| Analytical Technique | Expected Key Signals |

| ¹H NMR | ~7.4 ppm (d, 2H), ~6.8 ppm (d, 2H), ~3.7 ppm (s, 3H), ~3.6-3.8 ppm (m, 4H), ~3.1-3.3 ppm (m, 4H) |

| ¹³C NMR | ~155 ppm (C=O), ~115-150 ppm (6 Ar-C), ~53 ppm (O-CH₃), ~40-55 ppm (4 Piperazine-C) |

| IR (cm⁻¹) | ~1700 (C=O, strong), ~2850-2980 (Aliphatic C-H), ~3050-3100 (Aromatic C-H), ~1250 (C-O) |

| Mass Spec (ESI) | [M+H]⁺ and [M+2+H]⁺ peaks of ~1:1 intensity, confirming presence of one Br atom. |

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of the bromophenyl group.

-

Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, coupling the aryl ring to a primary or secondary amine.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents.

-

-

Carbamate Deprotection: The methyl carbamate group is stable under many conditions but can be removed (deprotected) under hydrolytic conditions (acidic or basic) to reveal the secondary amine, which can then be functionalized further.

The piperazine scaffold itself is a privileged structure in medicinal chemistry, found in drugs across various classes including antipsychotics (e.g., aripiprazole), antidepressants, and antihistamines.[2][12] This intermediate is therefore a valuable starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a well-characterized and synthetically versatile molecule. Its defined physicochemical properties, straightforward synthesis, and clear spectroscopic signatures make it a reliable building block for research and development. The presence of both a modifiable carbamate and a reactive bromophenyl group provides chemists with a powerful tool for constructing complex molecular architectures, particularly in the pursuit of novel therapeutic agents.

References

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675. PubChem. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729. PubChem. [Link]

-

Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Blazechem. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

-

This compound, 98% Purity, C12H15BrN2O2, 10 grams. American Elements. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

(PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. [Link]

-

1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Organic Chemistry: Current Research. [Link]

Sources

- 1. This compound | 841295-69-0 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 841295-69-0 [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [ouci.dntb.gov.ua]

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 841295-69-0)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. It delves into the compound's synthesis, characterization, reactivity, and strategic applications as a pivotal intermediate in the synthesis of complex bioactive molecules.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a key building block in modern drug discovery. Its structure is strategically designed for versatility, incorporating three key features:

-

The Piperazine Scaffold: A privileged heterocyclic motif found in numerous approved drugs, the piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cellular membranes. Its basic nitrogen atom can serve as a proton acceptor, which is crucial for target engagement and solubility.

-

The Bromophenyl Group: The bromine atom on the aromatic ring acts as a versatile synthetic handle. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of diverse molecular fragments to explore a wide chemical space.[1]

-

The Methyl Carbamate Protecting Group: The N-methoxycarbonyl group serves as a stable and reliable protecting group for the piperazine nitrogen. This allows for selective functionalization at the bromophenyl moiety without interference from the otherwise reactive secondary amine of the piperazine ring. This group can be readily removed under specific conditions to enable subsequent synthetic transformations at that position.

The combination of these features makes this compound a valuable intermediate for constructing complex molecular architectures designed to interact with specific biological targets.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 841295-69-0 | N/A |

| Molecular Formula | C₁₂H₁₅BrN₂O₂ | [2] |

| Molecular Weight | 299.16 g/mol | [2] |

| Predicted Boiling Point | 401.8 ± 40.0 °C | [3][4] |

| Predicted Density | 1.448 ± 0.06 g/cm³ | [3][4] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Table 2: Predicted Spectroscopic Data

Note: Experimental data for this specific compound is not widely published. The following are predicted values based on the analysis of closely related structures, such as 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 1-(4-chlorophenyl)piperazine.[5][6]

| Type | Predicted Chemical Shifts / Bands | Assignment |

| ¹H NMR | ~7.40 ppm (d, 2H) | Ar-H (ortho to Br) |

| ~6.85 ppm (d, 2H) | Ar-H (ortho to N) | |

| ~3.75 ppm (s, 3H) | -OCH₃ (methyl carbamate) | |

| ~3.60 ppm (t, 4H) | -N-CH₂- (piperazine, adjacent to carbamate) | |

| ~3.15 ppm (t, 4H) | -N-CH₂- (piperazine, adjacent to aryl group) | |

| ¹³C NMR | ~155 ppm | C=O (carbamate) |

| ~150 ppm | Ar-C (attached to N) | |

| ~132 ppm | Ar-CH (ortho to Br) | |

| ~118 ppm | Ar-CH (ortho to N) | |

| ~115 ppm | Ar-C (attached to Br) | |

| ~53 ppm | -OCH₃ | |

| ~50 ppm | Piperazine -CH₂- (adjacent to aryl group) | |

| ~44 ppm | Piperazine -CH₂- (adjacent to carbamate) | |

| IR (cm⁻¹) | ~2800-3000 | C-H stretch (aliphatic and aromatic) |

| ~1700 | C=O stretch (carbamate) | |

| ~1590, 1490 | C=C stretch (aromatic) | |

| ~1250 | C-N stretch | |

| ~1000 | C-Br stretch |

Synthesis and Reaction Mechanisms

The most efficient and widely adopted method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination .[7][8] This palladium-catalyzed cross-coupling reaction provides a robust and high-yielding pathway to form the critical carbon-nitrogen bond.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of this compound can be achieved by coupling methyl piperazine-1-carboxylate with an excess of a dihalogenated benzene, such as 1,4-dibromobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Figure 1: Proposed synthesis via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

1,4-Dibromobenzene (CAS: 106-37-6)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add cesium carbonate (2.0 eq.), 1,4-dibromobenzene (1.5 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe, followed by methyl piperazine-1-carboxylate (1.0 eq.).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the base and palladium catalyst, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Causality of Experimental Choices:

-

Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is critical. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the crucial reductive elimination step in the catalytic cycle and stabilizes the palladium(0) active species, leading to higher yields and preventing catalyst decomposition.[11]

-

Base: Cesium carbonate is a strong yet non-nucleophilic base, essential for deprotonating the piperazine nitrogen in the catalytic cycle without competing in side reactions.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, maintaining an inert atmosphere is paramount for a successful reaction.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle.

Figure 2: Generalized Buchwald-Hartwig amination cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1,4-dibromobenzene to form a Pd(II) complex.[8]

-

Amine Coordination & Deprotonation: The methyl piperazine-1-carboxylate coordinates to the palladium center. The base then removes a proton from the coordinated nitrogen, forming a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Self-Validating QC Workflow

A robust quality control workflow ensures that the material meets the standards required for subsequent synthetic steps.

Figure 3: A self-validating quality control workflow.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated HPLC method, typically using a C18 column with a mobile phase gradient of acetonitrile and water, can quantify the purity of the final product.[11] The method should demonstrate a sharp, symmetrical peak for the target compound, with any impurities being well-resolved.

-

Mass Spectrometry (MS): LC-MS analysis confirms the molecular weight of the compound. The expected mass ion [M+H]⁺ for C₁₂H₁₅BrN₂O₂ would be approximately 300.04 and 302.04, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra should be consistent with the predicted values in Table 2, confirming the connectivity of all atoms in the molecule.

Synthetic Utility and Downstream Reactions

The true value of this compound lies in its potential for further elaboration into more complex drug candidates.

A. Functionalization at the Bromophenyl Ring

The C-Br bond is the primary site for diversification.

-

Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst allows for the formation of bi-aryl systems, a common motif in kinase inhibitors.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces linear acetylenic linkers, useful for probing binding pockets or as precursors for other functional groups.

-

Stille Coupling: Reaction with organostannanes provides another route to carbon-carbon bond formation.

B. Deprotection and Functionalization of the Piperazine Nitrogen

The methyl carbamate group can be removed to unmask the secondary amine, opening up a new site for modification. While the deprotection of methyl carbamates can be challenging, conditions analogous to Boc-deprotection, such as strong acid (e.g., HBr in acetic acid) or harsh basic hydrolysis, can be effective.

Once deprotected, the resulting 1-(4-bromophenyl)piperazine can undergo:

-

Alkylation: Reaction with alkyl halides to introduce N-alkyl substituents.

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.[12]

This dual functionality allows for the sequential and controlled construction of highly complex molecules, making this compound an exceptionally valuable tool in the drug discovery arsenal.

References

-

Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Available at: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Published January 12, 2023. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Updated June 30, 2023. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

PMC - NIH. 12-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one. Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

-

The Royal Society of Chemistry. Supplemental Information. Available at: [Link]

-

PubChem. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675. Available at: [Link]

-

PubChem. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729. Available at: [Link]

-

Chemistry Stack Exchange. 1-bromo-2-fluorobenzene reaction with magnesium and furan. Published April 6, 2016. Available at: [Link]

-

RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Available at: [Link]

-

PubChem. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993. Available at: [Link]

-

Bouling Chemical Co., Limited. Piperazine,1-[(4-Bromophenyl)Methyl] - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Available at: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Published May 17, 2019. Available at: [Link]

-

ResearchGate. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Request PDF. Published August 7, 2025. Available at: [Link]

-

ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Published August 6, 2025. Available at: [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound CAS#: 841295-69-0 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. METHYL PIPERAZINE-1-CARBOXYLATE | 50606-31-0 [chemicalbook.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

This guide provides an in-depth technical overview of this compound, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data to offer field-proven insights into its synthesis, characterization, and strategic application. We will explore the causality behind experimental choices, the logic of its structural features, and its versatile role as a scaffold for developing novel therapeutics.

Strategic Importance in Medicinal Chemistry

This compound (CAS No: 841295-69-0) is a synthetically versatile building block. Its structure is a deliberate convergence of three critical pharmacophoric and synthetic elements:

-

The Piperazine Core : A ubiquitous motif in pharmaceuticals, the piperazine ring often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier. It also serves as a non-labile linker between two key binding domains of a molecule.[1][2]

-

The Methyl Carbamate : This group serves as a protecting group for the N-1 position of the piperazine ring, rendering the N-4 nitrogen the sole nucleophilic site for arylation. This directed reactivity is fundamental for a controlled and high-yield synthesis. Post-synthesis, it can be readily removed to allow for further derivatization.

-

The 4-Bromophenyl Moiety : This is the molecule's primary reactive handle. The bromine atom provides a stable, yet highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the systematic and efficient exploration of chemical space to establish structure-activity relationships (SAR) during lead optimization.

The convergence of these features makes this compound a valuable precursor for libraries of compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes implicated in neurological disorders.[1][4]

Synthesis and Mechanistic Considerations

The most reliable and scalable method for the synthesis of this compound is the Palladium-Catalyzed Buchwald-Hartwig Amination . This reaction forms the critical carbon-nitrogen bond between the piperazine ring and the aryl bromide.[3][5]

Rationale for Reagent Selection

-

Starting Materials : The logical precursors are Methyl piperazine-1-carboxylate and an excess of a di-halogenated benzene, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene . Using a di-halogenated starting material where one halogen is more reactive (I > Br) can enhance selectivity, though 1,4-dibromobenzene is often more cost-effective for large-scale synthesis.

-

Catalyst System : A combination of a palladium(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂) , and a sterically hindered phosphine ligand is crucial. Ligands like 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are effective because they promote the reductive elimination step and prevent catalyst decomposition.[3][6]

-

Base : A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[7]

-

Solvent : An anhydrous, aprotic, and high-boiling solvent like Toluene is ideal as it effectively solubilizes the reagents and can withstand the required reaction temperatures (typically 80-110 °C).[6][7]

Experimental Workflow: Buchwald-Hartwig Amination

Below is a self-validating protocol designed for high-yield synthesis and purification.

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.

Caption: The Buchwald-Hartwig catalytic cycle.

Structural Elucidation and Physicochemical Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 841295-69-0 | [8] |

| Molecular Formula | C₁₂H₁₅BrN₂O₂ | [8] |

| Molecular Weight | 299.16 g/mol | [8] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

| Boiling Point | 401.8 ± 40.0 °C (Predicted) | N/A |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) | N/A |

| Storage | Room temperature, under inert atmosphere | N/A |

Spectroscopic Profile

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

-

¹H NMR (400 MHz, CDCl₃) : The proton spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will feature two doublets characteristic of a 1,4-disubstituted benzene ring. The piperazine protons will appear as two multiplets, and the methyl ester will be a sharp singlet.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-a (Aromatic) | ~ 7.35 | d | 2H | ~ 8.8 | Ortho to Br, deshielded by Br's inductive effect. |

| H-b (Aromatic) | ~ 6.80 | d | 2H | ~ 8.8 | Ortho to N, shielded by N's lone pair resonance. |

| H-c (Piperazine) | ~ 3.65 | t | 4H | ~ 5.0 | Adjacent to N-COOMe, deshielded by carbonyl. |

| H-d (Piperazine) | ~ 3.15 | t | 4H | ~ 5.0 | Adjacent to N-Aryl. |

| H-e (Methyl) | 3.75 | s | 3H | - | Classic methyl ester singlet. |

-

¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum will confirm the number of unique carbon atoms and their electronic environment.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carbamate) | ~ 155.0 | Typical chemical shift for a carbamate carbonyl. |

| C-1' (Aryl, C-N) | ~ 150.0 | Quaternary carbon attached to nitrogen. |

| C-3', C-5' (Aryl, C-H) | ~ 132.0 | Aromatic CH ortho to bromine. |

| C-2', C-6' (Aryl, C-H) | ~ 117.5 | Aromatic CH ortho to nitrogen. |

| C-4' (Aryl, C-Br) | ~ 114.0 | Quaternary carbon attached to bromine. |

| O-CH₃ (Methyl) | ~ 52.5 | Methyl carbon of the ester. |

| C-3, C-5 (Piperazine) | ~ 49.0 | Piperazine carbons adjacent to the aryl nitrogen. |

| C-2, C-6 (Piperazine) | ~ 44.0 | Piperazine carbons adjacent to the carbamate nitrogen. |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~ 2950, 2850 | C-H Stretch | Aliphatic (Piperazine, Methyl) |

| ~ 1700 | C=O Stretch | Carbamate Carbonyl |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-N Stretch | Aryl-Amine |

| ~ 1010 | C-Br Stretch | Aryl Bromide |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation information. The most telling feature will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected M⁺ peaks : [M]⁺ at m/z 298 and [M+2]⁺ at m/z 300.

-

High-Resolution MS (HRMS) : Calculated for [M+H]⁺ (C₁₂H₁₆BrN₂O₂⁺): 299.040.

Reactivity and Strategic Applications in Drug Discovery

The primary value of this compound lies in its capacity as a versatile intermediate for building molecular complexity.

Downstream Synthetic Potential

The aryl bromide is a launchpad for further diversification, enabling the exploration of SAR by modifying the peripheral aromatic ring.

Caption: Synthetic utility for generating diverse molecular scaffolds.

Relevance to Known Bioactive Scaffolds

The 1-aryl-piperazine substructure is a well-established pharmacophore. Derivatives have shown significant activity in several therapeutic areas:

-

Central Nervous System (CNS) Agents : Many antipsychotic and antidepressant drugs feature this core structure.

-

Anti-Alzheimer's Agents : Recent studies have highlighted 4-bromophenyl piperidine/piperazine derivatives as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key targets in Alzheimer's disease therapy.[4]

-

Antimicrobial Agents : The piperazine ring is found in various antibacterial and antifungal compounds.[9]

By using this compound, researchers can rapidly synthesize and screen novel analogues based on these known active scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on related piperazine and aryl bromide compounds.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

-

Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.[10]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for accelerating drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis via robust methods like the Buchwald-Hartwig amination make it an invaluable intermediate. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounding its utility in the fundamental principles of medicinal chemistry and process development. By leveraging this building block, research and development teams can efficiently navigate the complex path of lead optimization and generate novel candidates for a multitude of therapeutic targets.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for: A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Available from: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Available from: [Link]

-

PubChem. 1-(4-Bromophenyl)-4-methylpiperazine. Available from: [Link]

-

ResearchGate. (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Available from: [Link]

-

ZORA (Zurich Open Repository and Archive). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C₁₈H₁₇BrF₃N₃S. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. (2023). Available from: [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

-

SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

PubChem. N-[3-[[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]phenyl]-4-formyloxane-4-carboxamide. Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

MDPI. 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). Available from: [Link]

-

PubChemLite. 1-(4-bromophenyl)-4-methylpiperazine (C11H15BrN2). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. scispace.com [scispace.com]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Versatile Starting Material for Advanced Synthesis

Abstract

The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3] Methyl 4-(4-bromophenyl)piperazine-1-carboxylate has emerged as a critical and highly versatile starting material for the synthesis of these complex molecules. Its structure is strategically designed for synthetic utility: the piperazine core provides a key pharmacophore, the methyl carbamate serves as a stable protecting group that can be removed later, and the para-bromine atom on the phenyl ring acts as a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth examination of the synthesis, key reactions, and strategic applications of this compound for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Arylpiperazine Scaffold

Arylpiperazine derivatives are foundational components in the development of pharmaceuticals for treating a range of conditions, including neurological disorders, cancer, and neuropathic pain.[1][2][4] Their prevalence is due to the unique physicochemical properties the piperazine ring imparts, often improving pharmacokinetic profiles and enabling specific interactions with biological targets like serotonin and dopamine receptors.[3]

This compound is an ideal intermediate for several reasons:

-

Modular Design: It allows for a modular approach to drug design. The bromine atom can be substituted via cross-coupling to introduce diverse chemical groups.

-

Protected Functionality: The N-methyl carbamate protects the second nitrogen of the piperazine ring, preventing unwanted side reactions and allowing for selective functionalization.

-

High Reactivity: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable and high-yielding route to elaborate the core structure.[4]

Physicochemical and Spectroscopic Data

A clear understanding of the starting material's properties is fundamental.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 841295-69-0 | [5] |

| Molecular Formula | C₁₂H₁₅BrN₂O₂ | [5][6] |

| Molecular Weight | 299.16 g/mol | [6] |

| Boiling Point | 401.8 ± 40.0 °C (Predicted) | [6] |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | White to off-white crystalline powder | [7] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR can be found in various chemical databases and supplier documentation for detailed characterization.

Synthesis of the Starting Material

The title compound is typically prepared through a straightforward N-acylation of 1-(4-bromophenyl)piperazine. The piperazine starting material itself can be synthesized via methods such as the reaction between piperazine and 1-bromo-4-iodobenzene or by direct bromination of 1-phenylpiperazine.[8]

Workflow for Synthesis of this compound

Caption: Synthesis of the title compound from 1-(4-bromophenyl)piperazine.

Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(4-bromophenyl)piperazine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the stirred solution.

-

Acylation: Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure title compound.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as an electrophilic site for the formation of new bonds, enabling the construction of complex biaryl and aryl-amine structures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds between sp²-hybridized carbon atoms.[9] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[10] This reaction is fundamental for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[11]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[12]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or toluene and water.

-

Reaction: Heat the mixture to the required temperature (usually 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue via column chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction has largely replaced harsher classical methods and offers broad functional group tolerance.[14] For this compound, this reaction allows for the direct installation of primary or secondary amines, leading to diverse diarylamines or N-aryl heterocycles.

The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[13][15]

Workflow for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Generalized Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).[16]

-

Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-120 °C). Monitor the reaction's progress.

-

Workup and Purification: After completion, cool the reaction to room temperature and quench carefully with water or a saturated ammonium chloride solution. Dilute with an organic solvent, filter through a pad of celite to remove palladium residues, and separate the organic layer. Wash, dry, and concentrate the solution. Purify the crude material by column chromatography.

Conclusion

This compound is a high-value, strategically designed building block for modern organic synthesis and drug discovery. Its pre-installed, protected arylpiperazine core and reactive bromine handle provide an efficient entry point to a vast chemical space of potential therapeutic agents. A thorough understanding of its application in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination empowers researchers to rapidly assemble complex molecular architectures, accelerating the development of next-generation pharmaceuticals.

References

-

Molecule Networking. (2024). Synthesis of aryl Piperazines: Significance and symbolism. Retrieved from [Link]

-

MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Retrieved from [Link]

-

ResearchGate. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

-

Autech. (n.d.). 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

-

White Rose eTheses Online. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 2. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 841295-69-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 841295-69-0 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. gala.gre.ac.uk [gala.gre.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to Methyl 4-(4-bromophenyl)piperazine-1-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of a specific, yet versatile, chemical entity: Methyl 4-(4-bromophenyl)piperazine-1-carboxylate . We delve into the synthetic routes for this core structure and its key precursor, 1-(4-bromophenyl)piperazine, offering detailed, field-proven protocols. Beyond synthesis, this guide elucidates the strategic development of derivatives and analogs, critically examining the structure-activity relationships (SAR) that govern their biological effects. Particular emphasis is placed on two prominent areas of therapeutic potential: oncology and neuroscience. We will explore the mechanistic underpinnings of their anticancer activity, often linked to the inhibition of critical signaling pathways such as PI3K/AKT and Src, and their modulatory effects on the serotonergic system, particularly the 5-HT1A receptor and the serotonin transporter (SERT). This guide is designed to be a practical resource, replete with comparative data, step-by-step experimental protocols for biological evaluation, and visual diagrams to clarify complex pathways and workflows, thereby empowering researchers to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Arylpiperazine Moiety

The N-arylpiperazine motif is a classic example of a "privileged scaffold" in drug discovery. Its unique physicochemical properties—including its ability to modulate aqueous solubility and membrane permeability, and the presence of a basic nitrogen atom capable of forming key interactions with biological targets—have cemented its role in a wide array of pharmaceuticals.[1] Piperazine-containing drugs have demonstrated efficacy across a vast spectrum of diseases, including roles as antihistamines, antipsychotics, antidepressants, and anticancer agents.[1]

The subject of this guide, this compound, serves as a pivotal intermediate and a foundational structure for the generation of diverse chemical libraries. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modification, such as cross-coupling reactions, allowing for the systematic exploration of chemical space. The methyl carboxylate group on the piperazine nitrogen provides a stable, yet modifiable, point for derivatization. Understanding the synthesis and biological potential of this core structure is therefore of significant interest to medicinal chemists and drug development professionals.

Synthetic Strategies and Methodologies

The efficient synthesis of the core scaffold and its precursors is paramount for any drug discovery program. Here, we outline robust and scalable methods for the preparation of 1-(4-bromophenyl)piperazine and its subsequent conversion to this compound.

Synthesis of the Key Precursor: 1-(4-Bromophenyl)piperazine

Two primary, reliable strategies for the synthesis of 1-(4-bromophenyl)piperazine are the classical cyclization reaction and the modern palladium-catalyzed Buchwald-Hartwig amination.

This classical approach builds the piperazine ring from acyclic precursors. It is a cost-effective method suitable for large-scale synthesis.[2]

-

Rationale: This method involves the in-situ formation of a bis-electrophile from diethanolamine, which then undergoes cyclization with 4-bromoaniline. The use of a phase transfer catalyst can be beneficial in improving yields and reaction rates. The product precipitates from the aqueous solution as a hydrochloride salt, simplifying purification.[2]

Experimental Protocol: Cyclization Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride [2]

-

Preparation of β,β′-dichlorodiethylamine hydrochloride: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3g (0.44mol) of thionyl chloride in 10mL of chloroform.

-

While stirring mechanically, slowly add a mixture of 21.5g (0.2mol) of diethanolamine and 15mL of chloroform dropwise, maintaining the reaction temperature below 30°C. The addition should take approximately 3 hours.

-

After the addition is complete, remove the ice-water bath and continue stirring at room temperature for 1 hour.

-

Slowly raise the temperature to 50°C and continue the reaction for 30 minutes after the solid has completely dissolved.

-

Cool the reaction to room temperature and collect the solid product by suction filtration. Recrystallize from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

-

Cyclization: In a separate four-necked flask, dissolve the prepared β,β′-dichlorodiethylamine hydrochloride (12.7g, 0.07mol) in 55mL of water.

-

Add 4-bromoaniline and an appropriate acid-binding agent (e.g., sodium carbonate).

-

Heat the mixture to reflux to effect the cyclization reaction. The product, 1-(4-bromophenyl)piperazine hydrochloride, will precipitate from the aqueous solution.

-

Cool the mixture and collect the solid product by filtration. Wash with cold water and dry under vacuum.

This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds.[3][4] It offers excellent functional group tolerance and generally provides high yields under relatively mild conditions.

-

Rationale: The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond.[4] The choice of ligand for the palladium catalyst is critical for the reaction's success.

Experimental Protocol: Buchwald-Hartwig Synthesis of 1-(4-Bromophenyl)piperazine [5]

-

To a reaction vessel, add 1-bromo-4-iodobenzene (or another suitable aryl halide), piperazine (typically in excess), a palladium source (e.g., Pd(dba)2), a suitable phosphine ligand (e.g., tBuDavePhos), and a base (e.g., sodium tert-butoxide).

-

Add a dry, inert solvent such as toluene or dioxane.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to the appropriate temperature (typically 80-110°C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)piperazine.

Synthesis of the Core Compound: this compound

The final step to the core compound is the N-methoxycarbonylation of the piperazine nitrogen. This is a straightforward and high-yielding reaction.

-

Rationale: The secondary amine of 1-(4-bromophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. A base is required to neutralize the HCl generated during the reaction.

Experimental Protocol: N-Methoxycarbonylation

-

Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a stir bar and under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add methyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

Synthesis of Derivatives and Analogs

The core structure is a versatile platform for creating a diverse library of compounds. Common synthetic modifications include:

-

Mannich Reaction: This three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a secondary amine (like 1-(4-bromophenyl)piperazine) is an efficient way to introduce a piperazinylmethyl moiety onto various scaffolds.[1]

-

Suzuki and other Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

Amide Coupling: The methyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives. Alternatively, the secondary amine of the piperazine ring can be acylated with various carboxylic acids or their activated derivatives.

Workflow for Derivative Synthesis

Caption: Synthetic pathways to the core compound and its derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant promise in two major therapeutic areas: oncology and neuroscience.

Anticancer Activity

Arylpiperazine derivatives are being extensively investigated as anticancer agents. Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

-

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers.[6] Several piperazine-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

-

Src Kinase: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation.[7] Inhibition of Src kinase activity can disrupt these processes, thereby impeding tumor growth and metastasis.

Caption: Dual mechanism of action on the serotonergic system.

The affinity for serotonergic targets can be finely tuned by modifying the structure of the arylpiperazine.

| Compound/Derivative | Target | Ki (nM) | Reference |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) | 5-HT1A Receptor | 0.78 | [8][9] |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7) | 5-HT1A Receptor | 0.57 | [8][9] |

| Reference Agonist: 8-OH-DPAT | 5-HT1A Receptor | 0.25 | [8][9] |

| Reference Antagonist: Ketanserin | 5-HT1A Receptor | 2400 | [10] |

Essential Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.

In Vitro Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-